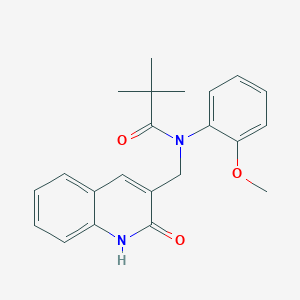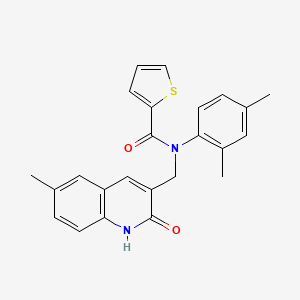
N-(2-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as BMQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMQ is a tetrahydroquinoline derivative that possesses a unique molecular structure, making it an attractive target for research.
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in various cellular processes. N-(2-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death. N-(2-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation. Inhibition of protein kinase C can lead to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
N-(2-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can inhibit the growth of cancer cells and induce apoptosis. N-(2-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been shown to inhibit the replication of HIV-1 and inhibit the growth of bacteria such as Staphylococcus aureus. In vivo studies have demonstrated that N-(2-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can reduce tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its synthetic accessibility, which allows for the production of large quantities of the compound for research purposes. N-(2-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide also possesses a unique molecular structure, which makes it an attractive target for the development of novel materials and drugs. However, one limitation of N-(2-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving N-(2-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of interest is the development of N-(2-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide-based materials with enhanced electronic and optical properties. Another area of interest is the development of N-(2-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide-based drugs for the treatment of cancer, viral infections, and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-(2-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves a multi-step process that begins with the reaction of 2-bromoaniline with 4-methylbenzoyl chloride to form N-(2-bromophenyl)-4-methylbenzamide. This intermediate is then subjected to a Pictet-Spengler cyclization reaction with cyclohexanone to produce the desired product, N-(2-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. The synthesis of N-(2-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been optimized to yield high purity and yield, making it readily available for research purposes.
Applications De Recherche Scientifique
N-(2-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-(2-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been investigated for its anticancer, antiviral, and antibacterial properties. N-(2-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(2-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has demonstrated antiviral activity against HIV-1 and antibacterial activity against Staphylococcus aureus.
In material science, N-(2-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been used as a building block for the synthesis of novel materials with unique properties. N-(2-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been incorporated into conjugated polymers, which have been shown to exhibit enhanced electronic and optical properties. N-(2-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been used as a precursor for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-1-(4-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2/c1-16-7-9-17(10-8-16)24(29)27-13-3-4-18-14-19(11-12-22(18)27)23(28)26-21-6-2-5-20(25)15-21/h2,5-12,14-15H,3-4,13H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYQNLBNHNUWMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

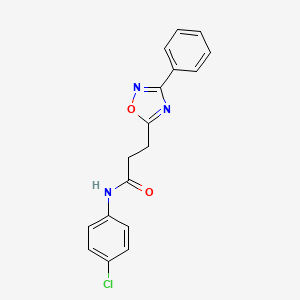
![(Z)-4-((2-(2,7-dimethylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B7693897.png)
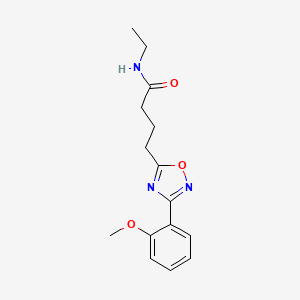

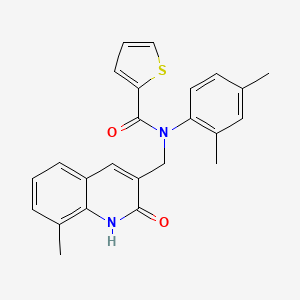
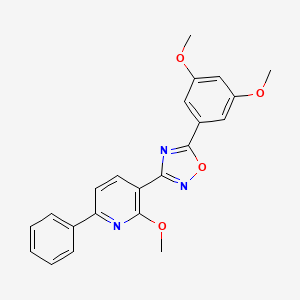
![2-[4-(Butylsulfamoyl)phenoxy]acetamide](/img/structure/B7693932.png)


![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7693950.png)
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B7693958.png)
